3-Bromo-2-nitrobenzenesulfonamide
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Overview
Description
3-Bromo-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S. It is a derivative of benzenesulfonamide, featuring bromine and nitro functional groups.
Mechanism of Action
Target of Action
3-Bromo-2-nitrobenzenesulfonamide is a type of sulfonamide, which are known to have a wide range of biological applications in medicine . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biochemical processes within the body.
Mode of Action
Sulfonamides, in general, are known to inhibit bacterial dna synthesis . They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .
Result of Action
Given its likely mode of action, it can be inferred that the compound would result in the inhibition of bacterial growth and proliferation by interfering with dna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-nitrobenzenesulfonamide typically involves the bromination of 2-nitrobenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of 3-bromo-2-aminobenzenesulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
3-Bromo-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and bacterial infections.
Biological Studies: It serves as a probe in studying enzyme inhibition, particularly carbonic anhydrase inhibitors.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-nitrobenzenesulfonamide: Similar structure but different positioning of the nitro group, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-nitrobenzenesulfonamide is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity patterns and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
3-bromo-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLCFHOBCMZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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